molecular formula C11H12N2O4 B15089002 1,2-DiazenedicarboxylicAcid1-Ethyl2-(phenylmethyl)Ester

1,2-DiazenedicarboxylicAcid1-Ethyl2-(phenylmethyl)Ester

Cat. No.: B15089002
M. Wt: 236.22 g/mol
InChI Key: CKJYLQGWZBDKBR-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester can be compared with other similar compounds, such as:

The uniqueness of 1,2-Diazenedicarboxylic Acid 1-Ethyl 2-(phenylmethyl) Ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

benzyl (NE)-N-ethoxycarbonyliminocarbamate

InChI

InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/b13-12+

InChI Key

CKJYLQGWZBDKBR-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)N=NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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